Corrosion Inhibition Efficiency on Copper: ATA-O Versus Diamine and Mercapto Analogs
In a direct comparative study evaluating triazole derivatives as corrosion inhibitors for copper films under chemical mechanical polishing (CMP) conditions, 3-amino-1,2,4-triazole-5-carboxylic acid (ATA-O) demonstrated 87% inhibition efficiency. This performance was intermediate between 1H-1,2,4-triazole-3,5-diamine (ATA-N, 54%) and 3-amino-5-mercapto-1,2,4-triazole (ATA-S, 98%) . The study employed electrochemical impedance spectroscopy (EIS) to quantify the formation of anti-corrosion passivation layers on copper surfaces, with results validated by atomic force microscopy (AFM) and scanning electron microscopy (SEM) surface quality assessments .
| Evidence Dimension | Corrosion inhibition efficiency on copper film |
|---|---|
| Target Compound Data | 87% inhibition efficiency |
| Comparator Or Baseline | ATA-N (1H-1,2,4-triazole-3,5-diamine): 54% inhibition efficiency; ATA-S (3-amino-5-mercapto-1,2,4-triazole): 98% inhibition efficiency |
| Quantified Difference | ATA-O exhibits 33 percentage points higher inhibition than ATA-N, and 11 percentage points lower inhibition than ATA-S |
| Conditions | Electrochemical impedance spectroscopy (EIS) on copper film under chemical mechanical polishing (CMP) conditions |
Why This Matters
The carboxylic acid group confers substantially stronger corrosion inhibition than the diamine analog, providing a clear functional advantage for applications where intermediate adsorption strength is desirable.
